molecular formula C29H27N3O6S B11090598 methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-benzyl-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B11090598
M. Wt: 545.6 g/mol
InChI Key: VDWHHOKAOFZQCX-UHFFFAOYSA-N
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Description

ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a thiazine ring, benzyl group, and ester functionalities, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Coupling with Aniline Derivative: The aniline derivative is coupled with the thiazine ring using carbodiimide coupling agents.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3-BENZYL-6-{[4-(CARBOXY)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE
  • ETHYL 4-[(3-BENZYL-6-{[4-(HYDROXY)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE

Uniqueness

ETHYL 4-[(3-BENZYL-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H27N3O6S

Molecular Weight

545.6 g/mol

IUPAC Name

methyl 4-[[3-benzyl-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C29H27N3O6S/c1-3-38-28(36)21-11-15-23(16-12-21)31-29-32(18-19-7-5-4-6-8-19)25(33)17-24(39-29)26(34)30-22-13-9-20(10-14-22)27(35)37-2/h4-16,24H,3,17-18H2,1-2H3,(H,30,34)

InChI Key

VDWHHOKAOFZQCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4

Origin of Product

United States

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